3-(2-Phenoxyphenoxy)Azetidine
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Overview
Description
3-(2-Phenoxyphenoxy)Azetidine: is a chemical compound with the molecular formula C15H15NO2 . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenoxyphenoxy)Azetidine can be achieved through various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions. . This reaction is driven by visible light and results in the formation of functionalized azetidines.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in medicinal chemistry and material science .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenoxyphenoxy)Azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide are used in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in different chemical and industrial applications .
Scientific Research Applications
3-(2-Phenoxyphenoxy)Azetidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyphenoxy)Azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to interact with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to the compound’s observed biological activities, such as antimicrobial and antiviral effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
Uniqueness: 3-(2-Phenoxyphenoxy)Azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound for various applications in synthetic chemistry, medicinal chemistry, and material science .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-(2-phenoxyphenoxy)azetidine |
InChI |
InChI=1S/C15H15NO2/c1-2-6-12(7-3-1)17-14-8-4-5-9-15(14)18-13-10-16-11-13/h1-9,13,16H,10-11H2 |
InChI Key |
MKIMQSUJTXVNED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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